molecular formula C8H16O B14502068 2-Methylideneheptan-1-OL CAS No. 64251-19-0

2-Methylideneheptan-1-OL

Cat. No.: B14502068
CAS No.: 64251-19-0
M. Wt: 128.21 g/mol
InChI Key: ZDCXFAUCMSLSNL-UHFFFAOYSA-N
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Description

2-Methylideneheptan-1-OL: is an organic compound with the molecular formula C8H16O It is a type of alcohol characterized by the presence of a methylidene group attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylideneheptan-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-heptene with formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired alcohol. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the same reactants and catalysts as the laboratory synthesis but is scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions: 2-Methylideneheptan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-methylideneheptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 2-methylideneheptane when treated with reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Thionyl chloride in the presence of pyridine at room temperature.

Major Products Formed:

    Oxidation: 2-Methylideneheptanoic acid.

    Reduction: 2-Methylideneheptane.

    Substitution: 2-Methylideneheptyl chloride or bromide.

Scientific Research Applications

2-Methylideneheptan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism of action of 2-Methylideneheptan-1-OL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.

Comparison with Similar Compounds

    2-Methyl-1-heptene: Similar in structure but lacks the hydroxyl group.

    2-Heptanol: Similar alcohol but without the methylidene group.

    2-Methylidenehexan-1-OL: Similar structure with a shorter carbon chain.

Uniqueness: 2-Methylideneheptan-1-OL is unique due to the presence of both a methylidene group and a hydroxyl group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

2-methylideneheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCXFAUCMSLSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570699
Record name 2-Methylideneheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64251-19-0
Record name 2-Methylideneheptan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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